N-tert-Butyl-2-[N'-(2-iodobenzoyl)hydrazino]-2-oxoacetamide
Description
N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE is an organic compound with a complex structure that includes a tert-butyl group, an iodophenyl group, and a formohydrazido moiety
Properties
Molecular Formula |
C13H16IN3O3 |
|---|---|
Molecular Weight |
389.19 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-(2-iodobenzoyl)hydrazinyl]-2-oxoacetamide |
InChI |
InChI=1S/C13H16IN3O3/c1-13(2,3)15-11(19)12(20)17-16-10(18)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,19)(H,16,18)(H,17,20) |
InChI Key |
AIVPHPXNJCEOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NNC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Iodophenyl Intermediate: The iodophenyl group can be introduced through an iodination reaction of a suitable aromatic precursor.
Introduction of the Formohydrazido Group: This step involves the reaction of the iodophenyl intermediate with formohydrazide under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate with tert-butyl acetoacetate under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products.
Scientific Research Applications
N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-2-[(2-IODOPHENYL)FORMOHYDRAZIDO]-2-OXOACETAMIDE involves its interaction with molecular targets and pathways. The formohydrazido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The iodophenyl group can also engage in halogen bonding, further affecting the compound’s behavior.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: This compound shares the tert-butyl group and has similar synthetic routes.
N-tert-butyl-2-benzothiazolesulfenamide: Another compound with a tert-butyl group, used in different applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
